Citalopram Hydrobromide
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for major depressive disorder and has 3 investigational indications. This drug has a black box warning from the FDA.
This compound belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Citalopram and its N-demethylated metabolites exist as a racemic mixture but its effects are largely due to the S-enantiomer, S-citalopram and S-demthylcitalopram. Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Citalopram is approved for treatment of depression. Unlabeled indications include mild dementia-associated agitation in nonpsychotic patients, smoking cessation, ethanol abuse, obsessive-compulsive disorder (OCD) in children, and diabetic neuropathy. Citalopram has the fewest drug-drug interactions of the SSRIs.
See also: Citalopram (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872344 | |
| Record name | Citalopram hydrobromide | |
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Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-32-7 | |
| Record name | Citalopram hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Citalopram hydrobromide [USAN:USP] | |
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| Record name | citalopram hydrobromide | |
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| Record name | Citalopram hydrobromide | |
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| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |
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| Record name | CITALOPRAM HYDROBROMIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Citalopram Hydrobromide: A Deep Dive into its CNS Mechanism of Action
Abstract
Citalopram hydrobromide is a widely prescribed antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). Its therapeutic efficacy in treating major depressive disorder and other mood disorders stems from its precise interaction with the serotonin transporter (SERT) in the central nervous system (CNS). This technical guide provides an in-depth examination of the molecular mechanisms, pharmacodynamics, and downstream neuroadaptive effects of citalopram. It includes a summary of quantitative binding and occupancy data, detailed experimental protocols for key assays, and visualizations of the core biological pathways and experimental workflows.
Primary Mechanism of Action: Selective Serotonin Transporter Inhibition
The principal mechanism of action of citalopram is the potent and selective inhibition of the serotonin transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4).[1][2] SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[3][4][5]
Citalopram binds to the primary binding site on the SERT protein, preventing the reabsorption of serotonin.[4] This blockade leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and potentiating serotonergic neurotransmission.[4][6] This enhanced signaling is believed to be the primary driver of its antidepressant effects.[1][6] The therapeutic onset of citalopram is typically delayed, taking one to four weeks to manifest, which suggests that downstream neuroadaptive changes, rather than just the acute increase in synaptic serotonin, are crucial for its clinical efficacy.[1][4]
Citalopram is a racemic mixture, containing equal parts of two enantiomers: S-citalopram (escitalopram) and R-citalopram.[7][8] The S-enantiomer is responsible for most of the SERT inhibition and therapeutic activity.[7][8] In contrast, R-citalopram is a significantly less potent SERT inhibitor and may even antagonize the effects of the S-enantiomer at the transporter site.[7]
Pharmacodynamics and Receptor Binding Profile
Citalopram exhibits high selectivity for SERT with minimal effects on the reuptake of norepinephrine (NE) and dopamine (DA).[2][9] Unlike tricyclic antidepressants (TCAs), citalopram has a very low affinity for various other receptors, including muscarinic cholinergic, histamine H1, alpha-1 and beta-adrenergic, dopamine D1/D2, and other serotonin receptors (e.g., 5-HT1A, 5-HT2A).[1][9][10] This selective pharmacological profile contributes to its favorable side-effect profile compared to older classes of antidepressants.[10][11]
Data Presentation
The following tables summarize key quantitative data regarding citalopram's binding affinity and in-vivo transporter occupancy.
Table 1: Binding Affinity of Citalopram and its Enantiomers
| Compound | Target | Ki (nmol/L) | Species | Reference |
|---|---|---|---|---|
| Citalopram | SERT | 9.7 | Non-human Primate | [12] |
| Escitalopram (S-citalopram) | SERT | 9.6 | Non-human Primate | [12] |
| Citalopram | H1 Histamine Receptor | 257 | Human | [7] |
| Escitalopram (S-citalopram) | H1 Histamine Receptor | 1500 | Human | [7] |
| Citalopram | σ1 Receptor | 50 | Human | [7] |
| Escitalopram (S-citalopram) | σ1 Receptor | 50 | Human |[7] |
Table 2: Serotonin Transporter (SERT) Occupancy by Citalopram in Humans
| Brain Region | Dose | Occupancy (%) | Method | Reference |
|---|---|---|---|---|
| Striatum | 20 mg/day | 78.8 ± 4.9 | PET with [11C]DASB | [13] |
| Amygdala | 20 mg/day | 93.5 ± 6.9 | PET with [11C]DASB | [13] |
| Anterior Cingulate Cortex | 20 mg/day | 86.0 ± 13.2 | PET with [11C]DASB | [13] |
| Striatum | Not specified | >70 | PET with [11C]-DASB | [14][15] |
| Thalamus | Not specified | >70 | PET with [11C]-DASB | [14][15] |
| Various Brain Regions | 20 mg (single dose) | 66 - 78 | PET with [11C]MADAM |[8] |
Downstream Effects and Neuroadaptation
The therapeutic effects of citalopram are associated with long-term neuroadaptive changes that occur in response to sustained increases in synaptic serotonin.
-
Receptor Sensitivity: Chronic administration of citalopram can lead to the downregulation and desensitization of certain serotonin receptors, particularly the presynaptic 5-HT1A autoreceptors. This process is thought to contribute to the delayed onset of antidepressant action.
-
Neurogenesis and Neurotrophic Factors: Studies suggest that long-term SSRI treatment, including with citalopram, may promote neurogenesis (the formation of new neurons), particularly in the hippocampus.[4][16] This effect may be mediated by an upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity.[16][17]
-
Inflammatory Pathways: Citalopram treatment has been shown to reduce circulating cytokines and interact with inflammatory signaling pathways, which may contribute to its therapeutic effects, especially in conditions where inflammation is implicated.[18]
Experimental Protocols
The characterization of citalopram's mechanism of action relies on several key experimental techniques.
Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity (Ki) of a test compound (citalopram) for SERT.
-
Objective: To quantify the affinity of citalopram for the serotonin transporter.
-
Materials:
-
Membrane preparations from cells stably expressing human SERT (e.g., HEK293 cells).[19]
-
A radioligand that binds to SERT with high affinity, such as [3H]paroxetine or [11C]MADAM.[8][20]
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with NaCl).
-
Scintillation cocktail and scintillation counter or filter-based detection system.[19]
-
-
Methodology:
-
Incubation: Aliquots of the SERT-containing membrane preparation are incubated in the assay buffer.
-
Addition of Ligands: A fixed concentration of the radioligand is added to all samples. A range of concentrations of unlabeled citalopram is then added to compete for binding with the radioligand. A control sample with no competitor is used to determine total binding, and a sample with a high concentration of a known SERT blocker (e.g., S-citalopram) is used to determine non-specific binding.[20]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model to determine the IC50 (the concentration of citalopram that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo SERT Occupancy Measurement using PET
Positron Emission Tomography (PET) is used to measure the degree to which citalopram occupies SERT in the living brain.
-
Objective: To determine the percentage of SERT sites blocked by citalopram at clinical doses.
-
Materials:
-
Methodology:
-
Baseline Scan: Each subject undergoes a baseline PET scan after injection of the SERT radioligand to measure the baseline binding potential (an indicator of SERT availability) before any drug is administered.[8]
-
Drug Administration: Subjects are administered a single dose or chronic doses of citalopram.[8][13] Blood samples may be taken to measure plasma drug concentrations.[8]
-
Follow-up Scan: After a specified period (e.g., hours after a single dose or weeks of treatment), a second PET scan is performed using the same radioligand.[13][15]
-
Image Analysis: PET images are processed and analyzed. Regions of interest (ROIs) are defined for brain areas rich in SERT, such as the striatum, thalamus, and limbic regions.[13][14]
-
Occupancy Calculation: The binding potential of the radioligand is calculated for both the baseline and post-drug scans. The SERT occupancy is then calculated as the percentage reduction in binding potential from baseline to the post-drug state.
-
Conclusion
The mechanism of action of this compound in the CNS is centered on its highly selective and potent inhibition of the serotonin transporter. This primary action elevates synaptic serotonin levels, which, over time, triggers a cascade of neuroadaptive changes including altered receptor sensitivity and enhanced neurotrophic support. This multifaceted mechanism, characterized by a favorable selectivity profile, underpins its efficacy and tolerability in the treatment of depression and other psychiatric disorders. The quantitative understanding of its binding affinity and in-vivo occupancy provides a crucial framework for optimizing dosing strategies and developing next-generation therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. Citalopram - Wikipedia [en.wikipedia.org]
- 8. PET measurement of serotonin transporter occupancy: a comparison of escitalopram and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Citalopram. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin transporter occupancy by escitalopram and citalopram in the non-human primate brain: a [(11)C]MADAM PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Area-specific occupancy of the serotonin transporter by escitalopram and citalopram in major depressive disorder | European Psychiatry | Cambridge Core [cambridge.org]
- 14. Serotonin Transporter Occupancy and the Functional Neuroanatomic Effects of Citalopram in Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin transporter occupancy and the functional neuroanatomic effects of citalopram in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Citalopram Enhances Neurovascular Regeneration and Sensorimotor Functional Recovery after Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Escitalopram - Wikipedia [en.wikipedia.org]
- 18. Protective effects of antidepressant citalopram against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy and synaptic toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pnas.org [pnas.org]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Citalopram Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro and in vivo studies that have characterized the pharmacology of citalopram hydrobromide, a widely studied selective serotonin reuptake inhibitor (SSRI). This document delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the detailed experimental methodologies employed in its evaluation.
Introduction
This compound is a racemic bicyclic phthalane derivative that has been extensively investigated for its antidepressant properties.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[3][4] This guide synthesizes key preclinical data from a range of in vitro and in vivo studies to provide a detailed understanding of its pharmacological profile.
In Vitro Studies
In vitro studies have been instrumental in elucidating the fundamental mechanism of action and metabolic pathways of citalopram. These assays provide a controlled environment to quantify its interaction with molecular targets and metabolic enzymes.
Binding Affinity and Selectivity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor or transporter. In these experiments, a radiolabeled ligand with known affinity for the target is competed with unlabeled citalopram. The concentration of citalopram that displaces 50% of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.
Table 1: Citalopram Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Citalopram Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | 2.6 - 4 | [5][6][7] |
| Norepinephrine Transporter (NET) | 1414 | [7] |
| Dopamine Transporter (DAT) | > 10,000 | [6] |
Data presented are from studies using human recombinant transporters.
The data clearly demonstrates citalopram's high affinity for SERT and significantly lower affinity for NET and DAT, highlighting its selectivity as a serotonin reuptake inhibitor.
Experimental Protocol: SERT Binding Assay
Objective: To determine the binding affinity (Ki) of citalopram for the human serotonin transporter (hSERT).
Materials:
-
HEK293 cell membranes expressing hSERT.
-
Radioligand: --INVALID-LINK---citalopram (specific activity ~80 Ci/mmol).
-
Assay buffer: Tris-buffered saline (TBS).
-
Unlabeled this compound.
-
Glass microfiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: HEK293 cells stably expressing hSERT are harvested and homogenized. The cell membranes are isolated through centrifugation.
-
Assay Setup: In a 96-well plate, hSERT-containing membranes (final concentration ~2 nM) are incubated with a fixed concentration of --INVALID-LINK---citalopram (e.g., 2 nM).[5]
-
Competition: A range of concentrations of unlabeled citalopram are added to the wells to compete with the radioligand for binding to SERT.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 4 hours) to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass microfiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.[8]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Metabolism
The metabolism of citalopram is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the key enzymes responsible for its biotransformation.
Table 2: Cytochrome P450 Isozymes Involved in Citalopram Metabolism
| Metabolite | Primary CYP Isozymes | Reference(s) |
| Demethylcitalopram (DCT) | CYP2C19, CYP3A4, CYP2D6 | [1][9] |
| Didemethylcitalopram (DDCT) | CYP2D6 | [9] |
In vitro studies have shown that CYP2C19 plays a significant role in the N-demethylation of citalopram.[10]
Experimental Protocol: In Vitro Citalopram Metabolism Assay
Objective: To identify the CYP450 enzymes responsible for the metabolism of citalopram.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
This compound.
-
NADPH regenerating system (to support CYP activity).
-
Incubation buffer (e.g., potassium phosphate buffer).
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, ticlopidine for CYP2C19).
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Incubation Setup: A reaction mixture containing HLMs or a specific recombinant CYP enzyme, citalopram, and incubation buffer is prepared.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Inhibitor Studies: To confirm the role of specific CYP enzymes, the assay is repeated in the presence of selective chemical inhibitors. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
LC-MS/MS Analysis: The concentrations of citalopram and its metabolites (demethylcitalopram and didemethylcitalopram) are quantified using a validated LC-MS/MS method.[11]
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of citalopram in a whole-organism context. These studies provide critical information on drug absorption, distribution, metabolism, and excretion (ADME), as well as its effects on neurotransmitter levels and behavior.
Pharmacokinetics
Pharmacokinetic studies in animals and humans have characterized the ADME profile of citalopram.
Table 3: Pharmacokinetic Parameters of Citalopram
| Parameter | Human (Oral) | Rat (Oral/SC) | Reference(s) |
| Bioavailability | ~80% | - | [1] |
| Tmax (hours) | ~4 | - | [1] |
| Half-life (hours) | ~35 | - | [1][9] |
| Volume of Distribution (Vd) | ~12 L/kg | - | [1] |
| Protein Binding | ~80% | - | [2] |
| Cmax (ng/mL) | Varies with dose | - | [1] |
Pharmacokinetic parameters can vary based on factors such as age, genetics (e.g., CYP2C19 polymorphisms), and co-administered drugs.[12]
Pharmacodynamics: In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This technique has been pivotal in demonstrating the direct effect of citalopram on serotonin levels.
Studies have shown that acute administration of citalopram increases extracellular serotonin levels in various brain regions, including the prefrontal cortex.[13] Chronic administration can lead to further adaptations in the serotonergic system.[14]
Experimental Protocol: In Vivo Microdialysis in Rats
Objective: To measure the effect of citalopram administration on extracellular serotonin levels in the rat prefrontal cortex.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
HPLC system with electrochemical or fluorescence detection for serotonin analysis.
Procedure:
-
Surgical Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the prefrontal cortex. Animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Citalopram is administered to the animal (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-Drug Collection: Dialysate samples continue to be collected to monitor changes in serotonin levels following drug administration.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using HPLC with a sensitive detector.
-
Data Analysis: The post-drug serotonin levels are expressed as a percentage of the baseline levels to determine the effect of citalopram.
Behavioral Studies: Forced Swim Test
The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent swimming or climbing.
Experimental Protocol: Forced Swim Test in Mice
Objective: To evaluate the antidepressant-like effect of citalopram in mice.
Materials:
-
Male mice (e.g., C57BL/6 or Swiss Webster).
-
Cylindrical beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
This compound solution.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 1 hour before the test.
-
Drug Administration: Mice are administered citalopram or vehicle (e.g., saline) typically 30-60 minutes before the test.
-
Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.[15]
-
Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: The duration of immobility is compared between the citalopram-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the citalopram group is indicative of an antidepressant-like effect.[16][17]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism of action of citalopram is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Citalopram blocks SERT, increasing synaptic serotonin.
Experimental Workflow: In Vivo Antidepressant Screening
The following diagram illustrates a typical workflow for screening a potential antidepressant compound using in vivo behavioral assays.
Caption: Workflow for in vivo screening of antidepressants.
Conclusion
The in vitro and in vivo studies of this compound have provided a robust characterization of its pharmacological profile as a selective serotonin reuptake inhibitor. The data consistently demonstrate its high affinity and selectivity for the serotonin transporter, leading to increased synaptic serotonin levels and antidepressant-like effects in preclinical models. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development. A thorough understanding of these foundational studies is critical for the continued exploration of novel antidepressant therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Citalopram Hydrobromide: A Technical Examination of its Effects on Norepinephrine and Dopamine Reuptake
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of citalopram hydrobromide, focusing on its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin.[3] This guide provides a comprehensive overview of the quantitative data regarding citalopram's binding affinities, detailed experimental protocols for assessing these interactions, and visual representations of its mechanism of action and the methodologies used to study it.
Core Findings: High Selectivity for the Serotonin Transporter
Citalopram exhibits a significantly lower affinity for both the norepinephrine and dopamine transporters compared to the serotonin transporter.[2][3] This high selectivity is a defining characteristic of citalopram and underpins its classification as an SSRI. The S-enantiomer of citalopram, known as escitalopram, is responsible for the majority of the drug's serotonin reuptake inhibition.[4] The R-enantiomer is substantially less active at the serotonin transporter.[5]
Quantitative Data: Binding Affinities of Citalopram and its Enantiomers
The following table summarizes the in vitro binding affinities (Ki values) of racemic citalopram, its S-enantiomer (escitalopram), and its R-enantiomer for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity Ratio | DAT/SERT Selectivity Ratio |
| (±)-Citalopram | 1.94[5] | 5950[5] | 9270[5] | 3067 | 4778 |
| S-(+)-Citalopram (Escitalopram) | 0.89[5] | 10500[5] | 8150[5] | 11798 | 9157 |
| R-(-)-Citalopram | 35.8[5] | 9670[5] | >10000[5] | 270 | >279 |
Data presented as the inhibition constant (Ki) in nanomolar (nM) concentrations. The selectivity ratio is calculated by dividing the Ki value for NET or DAT by the Ki value for SERT.
Experimental Protocols
The determination of the binding affinities and functional inhibition of monoamine transporters by this compound is typically conducted through in vitro assays using either recombinant cell lines expressing the specific transporter or synaptosomes isolated from brain tissue.
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines the methodology to determine the binding affinity (Ki) of citalopram and its enantiomers for the serotonin, norepinephrine, and dopamine transporters.
a. Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-WIN 35,428
-
-
Test Compounds: this compound, S-citalopram, R-citalopram.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl).
-
Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Scintillation Fluid and Vials.
-
Filtration Apparatus: Brandel or similar cell harvester with glass fiber filters.
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (citalopram or its enantiomers).
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome-Based Neurotransmitter Uptake Inhibition Assay for IC50 Determination
This protocol describes a functional assay to measure the inhibitory potency (IC50) of citalopram on the reuptake of neurotransmitters into synaptosomes.
a. Materials and Reagents:
-
Synaptosomes: Prepared from specific rat brain regions (e.g., brainstem for SERT, frontal cortex for NET, and striatum for DAT).
-
Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Norepinephrine, or [³H]-Dopamine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O₂/5% CO₂.
-
Inhibitors for Non-specific Uptake: Known selective inhibitors for the other transporters to ensure specificity of the assay.
-
Scintillation Fluid and Vials.
-
Filtration Apparatus.
-
Scintillation Counter.
b. Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the respective brain regions by differential centrifugation. Resuspend the final synaptosomal pellet in the uptake buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of citalopram or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the citalopram concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the mechanism of action of citalopram and the workflow of a typical binding assay.
Caption: Citalopram's high selectivity for SERT over NET and DAT.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The data overwhelmingly demonstrate that this compound is a highly selective serotonin reuptake inhibitor with negligible direct effects on norepinephrine and dopamine reuptake at clinically relevant concentrations. Its pharmacological activity is primarily mediated by the S-enantiomer, escitalopram, which exhibits potent and selective inhibition of the serotonin transporter. This high selectivity for SERT is a key factor contributing to its therapeutic efficacy and side-effect profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the interactions between novel compounds and monoamine transporters.
References
- 1. Citalopram - Wikipedia [en.wikipedia.org]
- 2. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Citalopram Hydrobromide Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of citalopram hydrobromide in various preclinical animal models. Citalopram, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression and other psychiatric disorders. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in different animal species is crucial for the non-clinical safety assessment and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support drug development and research.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of citalopram exhibits notable variability across different animal species. These differences are critical for extrapolating preclinical data to human clinical scenarios. The following tables summarize key pharmacokinetic parameters of citalopram in mice, rats, dogs, and non-human primates.
Table 1: Citalopram Pharmacokinetic Parameters in Mice
| Parameter | Value | Dose & Route | Mouse Strain | Reference |
| Half-life (t½) | 1.5 hours | 24 mg/kg (oral) | Not Specified | [1] |
| Clearance (CL) | 87 ml/min/kg (male) | 24 mg/kg (oral) | Not Specified | [1] |
| 116 ml/min/kg (female) | ||||
| Peak Concentration (C₀) | Higher in nonpregnant vs. pregnant mice | 20 mg/kg (IP) | Not Specified | [2][3] |
| Area Under the Curve (AUC) | Reduced by 25% in pregnant mice | 20 mg/kg (IP) | Not Specified | [2][3] |
| Volume of Distribution (Vd) | Increased by 22% from GD14 to GD18 | 20 mg/kg (IP) | Not Specified | [2][3] |
Table 2: Citalopram Pharmacokinetic Parameters in Rats
| Parameter | Value | Dose & Route | Rat Strain | Reference |
| Half-life (t½) | 3 hours | 8 mg/kg (oral) | Not Specified | [1] |
| Clearance (CL) | 82 ml/min/kg (male) | 8 mg/kg (oral) | Not Specified | [1] |
| 103 ml/min/kg (female) | ||||
| Bioavailability | Dose-dependent | 0.3-60 mg/kg (oral) | Wistar | [4] |
| S-enantiomer/R-enantiomer Ratio (Serum) | 1.01 | 10 mg/kg/day (osmotic pump) | Not Specified | [5] |
| S-enantiomer/R-enantiomer Ratio (Brain) | ~1.01 | 10 mg/kg/day (osmotic pump) | Not Specified | [5] |
Table 3: Citalopram Pharmacokinetic Parameters in Dogs
| Parameter | Value | Dose & Route | Dog Breed | Reference |
| Half-life (t½) | 3.5 - 8 hours | 1, 4, 5, & 10 mg/kg (oral) | Not Specified | [1] |
| 9.6 hours (Citalopram) | Not Specified | Beagle | [6] | |
| 8.1 hours (DCIT) | ||||
| 27.8 hours (DDCIT) | ||||
| Clearance (CL) | 14 - 37 ml/min/kg | 1, 4, 5, & 10 mg/kg (oral) | Not Specified | [1] |
Table 4: Citalopram Pharmacokinetic Parameters in Non-Human Primates
| Parameter | Value | Dose & Route | Species | Reference |
| Half-life (t½) | 3 hours (estimate) | 4 mg/kg (oral) | Baboon | [1] |
| Clearance (CL) | 39 ml/min/kg | 4 mg/kg (oral) | Baboon | [1] |
| ID₅₀ | 0.059 mg/kg | Single dose | Monkey | [7][8] |
| Kᵢ (plasma) | 9.7 nmol/L | Single dose | Monkey | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are summaries of experimental protocols from key cited studies.
Protocol 1: Pharmacokinetics in Pregnant Mice
-
Objective: To characterize pregnancy-induced changes in citalopram pharmacokinetics.[2][3]
-
Animals: Nonpregnant and pregnant mice at gestational day (GD) 14 and 18.[2][3]
-
Drug Administration: A single intraperitoneal (IP) injection of 20 mg/kg of body weight citalopram.[2][3]
-
Sampling: Blood samples were collected at various time points from 3.5 minutes to 3.5 hours post-administration.[2][3]
-
Analysis: Serum concentrations of citalopram were determined, and pharmacokinetic parameters were calculated.[2][3]
-
Rationale for IP Administration: To control the timing of drug delivery and accurately assess acute pharmacokinetic parameters.[2][3]
Protocol 2: Population Pharmacokinetic Modeling in Rats
-
Objective: To develop a population PK model for citalopram and its major metabolite, N-desmethylcitalopram.[4]
-
Animals: Sprague-Dawley (SD) and Wistar rats.[4]
-
Drug Administration:
-
Sampling: Plasma samples were collected at multiple time points to measure citalopram and metabolite concentrations.[4]
-
Analysis: Pharmacokinetic analyses were performed using NONMEM 7.2. A 3-compartment model best described the disposition of citalopram, and a 2-compartment model was used for its desmethyl metabolite.[4]
Protocol 3: Chronic Administration and Brain Distribution in Rats
-
Objective: To monitor pharmacokinetic and pharmacodynamic responses to chronic citalopram administration.[5]
-
Animals: Rats were treated for two weeks.[5]
-
Drug Administration: 10 mg/kg/day of racemic citalopram was administered using osmotic pumps for continuous infusion.[5]
-
Measurements: Concentrations of racemic and enantioselective citalopram and its metabolites were measured in blood, brain parenchyma, and extracellular space.[5]
-
Findings: Racemic citalopram concentration in serum was about tenfold lower than in the brain parenchyma.[5]
Visualizations: Pathways and Workflows
Visual diagrams are provided to illustrate key processes in citalopram pharmacokinetic studies.
Metabolic Pathway of Citalopram
Citalopram is primarily metabolized in the liver through N-demethylation to its main metabolites, demethylcitalopram (DCIT) and didemethylcitalopram (DDCIT).[9] The cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are the primary isozymes involved in this process.[9][10] Further metabolism leads to the formation of a propionic acid derivative.[9]
Caption: Metabolic pathway of citalopram in the liver.
Experimental Workflow for Animal Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of citalopram in an animal model.
References
- 1. Kinetics of citalopram in test animals; drug exposure in safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maternal Pharmacokinetics and Fetal Disposition of (±)-Citalopram during Mouse Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citalopram in vitro metabolism in a Beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin transporter occupancy by escitalopram and citalopram in the non-human primate brain: a [(11)C]MADAM PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Citalopram Hydrobromide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of citalopram hydrobromide solutions for use in a variety of in vitro assays. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Introduction
This compound is a selective serotonin reuptake inhibitor (SSRI) widely used in neuroscience research to study the serotonin (5-HT) system.[1][2][3] It is a potent inhibitor of the serotonin transporter (SERT), blocking the reuptake of 5-HT from the synaptic cleft and thus increasing its availability to bind to postsynaptic receptors.[1][3] Accurate preparation of this compound solutions is critical for obtaining reliable and consistent data in in vitro experiments.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[3] It is sparingly soluble in water and soluble in organic solvents such as ethanol and DMSO.
Solution Preparation
Stock Solution Preparation
For most in vitro applications, it is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. This stock solution can then be diluted to the final desired concentration in the aqueous buffer or cell culture medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): this compound is highly soluble in DMSO, making it an excellent choice for preparing high-concentration stock solutions.[2]
-
Ethanol: this compound is also soluble in ethanol.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 405.3 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for up to 3 months when stored at -20°C.
Working Solution Preparation
The final working solution should be prepared by diluting the stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.1%).
Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium:
-
Thaw a vial of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your desired cell culture medium to reach the final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution for your in vitro assay immediately. Aqueous solutions are not recommended for storage for more than one day.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 81 mg/mL (199.85 mM) | [2] |
| Ethanol | Soluble | |
| Water | Sparingly soluble | [3] |
Table 2: Stability of this compound in Solution
| Condition | Stability | Degradation Products | Reference |
| Solid State (Heat and Light) | Stable | Not specified | [4] |
| Hydrolytic (Acidic and Alkaline) | Unstable | Citalopram carboxamide, 3-hydroxycitalopram N-oxide, and others | [4][5] |
| Photolytic | Unstable | Citalopram N-oxide and others | [4][5] |
| Aqueous Solution (General) | Not recommended for storage > 1 day | Not specified | |
| DMSO Stock Solution (-20°C) | Stable for up to 3 months | Not specified |
Experimental Protocols
Serotonin Reuptake Inhibition Assay
This protocol describes a common in vitro assay to measure the inhibitory effect of citalopram on the serotonin transporter.
Materials:
-
Cells expressing the serotonin transporter (e.g., JAR cells, hSERT-HEK293 cells)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]5-HT (radiolabeled serotonin)
-
This compound working solutions (various concentrations)
-
Scintillation fluid and a scintillation counter
Protocol:
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the this compound working solution or vehicle control for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT to each well.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of incorporated [³H]5-HT using a scintillation counter.
-
Calculate the percentage of inhibition for each citalopram concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway of Citalopram Action
Caption: Mechanism of action of Citalopram.
Experimental Workflow: Citalopram Solution Preparation and In Vitro Assay
Caption: Workflow for preparing citalopram solutions and performing an in vitro assay.
References
Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of Citalopram Hydrobromide
Introduction
Citalopram Hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder. Ensuring the quality and purity of citalopram in bulk drug substances and pharmaceutical formulations is critical for its safety and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.
Chromatographic Conditions
A comprehensive review of established methods reveals a range of effective chromatographic parameters for citalopram analysis.[1][2][3][4][5][6][7][8][9][10] The optimal conditions are summarized in the table below, providing a validated starting point for method implementation.
| Parameter | Recommended Conditions |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate (pH 4.5, adjusted with acetic acid) (35:65 v/v)[1][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection Wavelength | 239 nm[3][4][7][9][11] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 8 minutes |
| Diluent | Mobile Phase |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5-25 µg/mL[4][7] |
| Correlation Coefficient (r²) | > 0.999[1][3] |
| Accuracy (% Recovery) | 98.65% to 101.72%[1] |
| Precision (% RSD) | < 2%[3] |
| Limit of Detection (LOD) | 1.125 µg/mL[1] |
| Limit of Quantification (LOQ) | 3.375 µg/mL[1] |
| Specificity | No interference from common excipients was observed.[2] |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 10mM solution of ammonium acetate in HPLC grade water. Adjust the pH to 4.5 using acetic acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase by sonication for 10-15 minutes before use.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Mobile Phase).
-
Preparation of Standard Solutions for Linearity: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-25 µg/mL by appropriate dilution with the diluent.
-
Sample Preparation (from Tablet Formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of citalopram and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtrate is the sample solution to be injected.
-
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (diluent), followed by the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the citalopram peak.
-
The retention time for citalopram is expected to be approximately 3.1 to 3.7 minutes under these conditions.[1][4]
3. Data Analysis
-
Identification: The citalopram peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of citalopram in the sample solution from the calibration curve using linear regression. The amount of this compound in the tablet formulation can then be calculated.
Diagrams
Caption: Experimental workflow for RP-HPLC analysis of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jocpr.com [jocpr.com]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. jocpr.com [jocpr.com]
- 8. RP-HPLC Method Development and Validation for The Estimation of Citalopram in Bulk and Pharmaceutical Dosage Form [zenodo.org]
- 9. tijer.org [tijer.org]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
Application Note: UV-Spectrophotometric Quantification of Citalopram Hydrobromide in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. Accurate and precise quantification of the active pharmaceutical ingredient (API) in bulk drug is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the quantification of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.
Principle
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb radiation in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Methanol (AR Grade)
-
Distilled Water (AR Grade)
-
Chloroform (AR Grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer (Double Beam)
-
Quartz cuvettes (1 cm path length)
Selection of Solvent and Determination of λmax
The choice of solvent is critical as it can influence the λmax of the drug. Various solvents were evaluated, and methanol, distilled water, and chloroform have been reported to be suitable for dissolving this compound.[1]
-
Protocol:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent (e.g., methanol).[2]
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound, the λmax is typically observed around 240 nm in methanol and 239 nm in distilled water.[3][4][5]
-
Preparation of Standard Stock Solution
-
Protocol:
Preparation of Calibration Curve
-
Protocol:
-
From the standard stock solution (100 µg/mL), prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 4-20 µg/mL).[4][5]
-
Measure the absorbance of each dilution at the determined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration.
-
Determine the correlation coefficient (R²) and the regression equation (y = mx + c). A correlation coefficient close to 0.999 indicates good linearity.[4]
-
Quantification of this compound in a Bulk Drug Sample
-
Protocol:
-
Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the chosen solvent.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Prepare a suitable dilution from the filtrate to fall within the linearity range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
-
Data Presentation
The quantitative data from various studies on the UV-spectrophotometric analysis of this compound are summarized in the tables below for easy comparison.
Table 1: Spectrophotometric Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Distilled Water | Methanol | Chloroform |
| λmax (nm) | 239[4][5] | 240[3][6] | 243[1] |
| Linearity Range (µg/mL) | 4-20[4][5] | 4-40[3] | Not Specified |
| Correlation Coefficient (R²) | 0.999[4][5] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Reported Value Range |
| Accuracy (% Recovery) | 99-100%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.0313 µg/mL to 5.2 µg/mL[6][7] |
| Limit of Quantification (LOQ) | 0.0951 µg/mL to 17.4 µg/mL[6][7] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Citalopram HBr.
Logical Relationship Diagram
Caption: Logical relationship of method development and validation steps.
Conclusion
The UV-spectrophotometric method described provides a simple, accurate, and precise means for the quantification of this compound in bulk drug. The method is readily applicable for routine quality control analysis in the pharmaceutical industry due to its speed and low cost. The validation parameters confirm that the method is reliable and meets the requirements for analytical applications.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of spectrophotometric methods for the determination of this compound in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Citalopram Hydrobromide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of citalopram hydrobromide to mice in a research setting. Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) and a valuable tool for studying the serotonergic system and modeling neuropsychiatric disorders.
Data Presentation: Citalopram Administration Parameters in Mice
The following table summarizes common dosages and administration schedules for this compound in mice for various behavioral and neurochemical studies.
| Parameter | Details | Reference(s) |
| Dosage Range | 2.5 mg/kg to 30 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection, Oral (in drinking water) | [2][3][4] |
| Vehicle | 0.9% Saline | [2] |
| Acute Administration | Single injection, typically 30-60 minutes before behavioral testing. | [2][5] |
| Sub-chronic/Repeated Administration | Multiple injections over a 24-hour period (e.g., at 23.5, 5, and 1 hour before testing) or daily for several weeks. | [2][5] |
| Chronic Administration | Administered in drinking water for approximately 4 weeks. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of solution needed and the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).
-
Weigh the this compound: Using an analytical balance, accurately weigh the calculated amount of this compound powder.
-
Dissolve in saline: Transfer the powder to a sterile tube and add the required volume of sterile 0.9% saline. This compound is soluble in aqueous solutions.[6]
-
Vortex to dissolve: Vortex the solution until the powder is completely dissolved.
-
Sterile filter: To ensure sterility, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]
Protocol 2: Intraperitoneal (i.p.) Administration of Citalopram in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse. This can be done manually by scruffing the back of the neck or using a restraint device.
-
Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Administer the Solution: Slowly inject the calculated volume of the citalopram solution.
-
Withdraw the Needle: Gently withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for a few minutes after the injection to ensure there are no immediate adverse reactions.
Visualizations
Signaling Pathway of Citalopram
Caption: Citalopram's mechanism of action in the synapse.
Experimental Workflow for Behavioral Studies
References
- 1. Genotype-Dependent Activity of Tryptophan Hydroxylase-2 Determines the Response to Citalopram in a Mouse Model of Depression | Journal of Neuroscience [jneurosci.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antidepressant response to chronic citalopram treatment in eight inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vitro Dissolution Studies of Citalopram Hydrobromide Tablets
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for conducting in vitro dissolution studies on citalopram hydrobromide tablets, including detailed experimental protocols, data presentation, and visual workflows.
Introduction
This compound is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder.[1][2] In vitro dissolution testing is a critical quality control parameter and a valuable tool in drug development to ensure batch-to-batch consistency and predict in vivo performance.[3] This document outlines established methodologies for the dissolution testing of this compound tablets. Citalopram is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4]
Mechanism of Action Overview
Citalopram selectively inhibits the reuptake of serotonin (5-HT) at the neuronal membrane's serotonin reuptake pump.[2][5] This action enhances the concentration of serotonin in the synaptic cleft, potentiating its activity on 5-HT1A autoreceptors.[2] This targeted action on serotonin reuptake with minimal effects on norepinephrine and dopamine reuptake is central to its antidepressant effect.[2]
Caption: Simplified signaling pathway of Citalopram's inhibitory action on serotonin reuptake.
Experimental Protocols
The following protocols are based on established and validated methods for the in vitro dissolution testing of this compound tablets.
Method 1: USP Apparatus 1 (Basket) in Acidic Medium
This method is particularly useful for quality control purposes and has been shown to be a discriminatory dissolution method.[3][6]
Protocol:
-
Dissolution Apparatus: USP Apparatus 1 (Baskets).
-
Dissolution Medium: 900 mL of deaerated 0.1 M Hydrochloric Acid (HCl).[6][7]
-
Temperature: Maintain at 37 ± 0.5 °C.[7]
-
Procedure:
-
Place one tablet in each basket.
-
Lower the baskets into the dissolution medium and start the apparatus.
-
Withdraw aliquots (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[7]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter (e.g., PVDF or nylon) before analysis.[5]
-
-
Quantification: Analyze the filtered samples using a validated High-Performance Liquid Chromatography (HPLC) method.
Method 2: USP Apparatus 2 (Paddle) in Various Media
The paddle apparatus is also commonly used and is referenced in FDA documentation for citalopram dissolution testing.[5][8]
Protocol:
-
Dissolution Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Media:
-
Temperature: Maintain at 37 ± 0.5 °C.[5]
-
Rotation Speed: 50 rpm.[5]
-
Procedure:
-
Allow the tablet to sink to the bottom of the vessel.
-
Start the apparatus.
-
Withdraw and replace aliquots as described in Method 1.
-
Filter the samples prior to analysis.
-
-
Quantification: Use a validated HPLC method for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of citalopram in the dissolution samples.
HPLC Parameters:
-
Column: Agilent Eclipse C18 (150 x 4.6mm, 5µm) or equivalent.[5]
-
Mobile Phase: A mixture of 10mM Ammonium acetate and methanol (35:65 v/v).[5]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 7 minutes.[7]
Data Presentation
Quantitative data from dissolution studies should be summarized for clear comparison.
Table 1: Dissolution Test Parameters
| Parameter | Method 1 | Method 2 (HCl) | Method 2 (Phosphate Buffer) |
| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Rotation Speed | 50 rpm[3][6] | 50 rpm[5] | 50 rpm |
| Medium | 0.1 M HCl[3][6] | 0.1 N HCl[5] | pH 6.8 Phosphate Buffer[1] |
| Volume | 900 mL[3][6] | 900 mL[5] | 900 mL[1] |
| Temperature | 37 ± 0.5 °C[7] | 37 ± 0.5 °C[5] | 37 ± 0.5 °C |
Table 2: Example Dissolution Profile Data
| Time (minutes) | % Citalopram Released (Product A) | % Citalopram Released (Product B) |
| 5 | 45 | 40 |
| 10 | 75 | 70 |
| 15 | 88 | 85 |
| 20 | 95 | 92 |
| 30 | 99 | 98 |
| 45 | 101 | 100 |
Note: The data in Table 2 is illustrative and will vary based on the specific formulation. For immediate-release dosage forms, typically at least 80% of the drug should be dissolved within 30 minutes.[7]
Experimental Workflows
Visualizing the experimental workflow can aid in understanding and standardizing the procedure.
References
- 1. wjpsronline.com [wjpsronline.com]
- 2. This compound | C20H22BrFN2O | CID 77995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soeagra.com [soeagra.com]
- 5. jocpr.com [jocpr.com]
- 6. Dissolution test for citalopram in tablets and comparison of in vitro dissolution profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Analytical Method Validation of Citalopram Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide for the analytical method validation of Citalopram Hydrobromide, an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. The protocols outlined are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and are intended to ensure that the analytical methods used for the quantification of this compound in bulk drug and pharmaceutical dosage forms are suitable for their intended purpose.[1][2][3][4] The methods detailed below include High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for analytical method validation as per ICH guidelines.
Caption: General workflow for analytical method validation.
Part 1: HPLC Method Validation
This section details the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
Chromatographic Conditions
A summary of exemplary chromatographic conditions is provided in the table below.
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil C18 (dimensions not specified)[5] | Agilent Eclipse C18 (150 x 4.6mm, 5µm)[6] |
| Mobile Phase | Methanol: Phosphate buffer (pH 3.4): Acetonitrile (55:40:5 v/v/v)[5] | 10mM Ammonium acetate: Methanol (35:65 v/v)[6] |
| Flow Rate | 1.35 ml/min[5] | 1.0 ml/min[7] |
| Detection Wavelength | 254 nm[5] | 239 nm[6] |
| Injection Volume | Not specified | 20 µl[8] |
| Retention Time | 3.741 min[5][9] | 3.1 min[6] |
Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))
| Validation Parameter | Summary of Findings | Acceptance Criteria (Typical) |
| Specificity | The method is specific as there is no interference from common excipients, and the analyte peak is well-resolved from degradation products in forced degradation studies.[5][10][11] | No interference at the retention time of the analyte. |
| Linearity | Linear relationship observed in the concentration range of 10-50 µg/ml with a correlation coefficient (r²) of 0.999.[5][9] Another study showed linearity in the range of 5-25 µg/mL with a correlation coefficient of 0.997.[6] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | The mean recovery is typically between 99% and 100.59%.[6][8] Recovery studies performed at 80%, 100%, and 120% of the test concentration show results within 99.45% - 99.98%.[8] | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): %RSD is less than 2%.[8] Intermediate Precision (Inter-day): %RSD is less than 2%.[8] | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Found to be at a sub-microgram level, indicating the sensitivity of the method.[8] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Found to be at a sub-microgram level, ensuring accurate quantification at low concentrations.[8] | Signal-to-Noise ratio of 10:1 |
| Range | The range is established from 80% to 120% of the standard concentration.[6] A typical linear range is 10-60 µg/ml.[8] | The range should cover the expected concentrations of the analyte. |
| Robustness | The method is robust, with %RSD values less than 2% when small, deliberate variations are made to the method parameters.[8] | %RSD ≤ 2.0% for varied parameters. |
| System Suitability | Parameters such as retention time, tailing factor, and theoretical plates are monitored, with %RSD values typically less than 2%.[6] | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas ≤ 2.0% |
Experimental Protocols
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of this compound working standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10-50 µg/ml using the mobile phase as the diluent.[5][9]
-
Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Citalopram to a 10 ml volumetric flask. Add methanol, sonicate for 5 minutes, and dilute to volume. Centrifuge the solution and filter through a 0.45 µm nylon syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linear range.[6]
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11]
Caption: Workflow for forced degradation studies.
-
Acid Hydrolysis: A sample of citalopram is treated with 4N HCl.[12]
-
Alkali Hydrolysis: A sample is exposed to 1N NaOH.[12]
-
Oxidative Degradation: The sample is subjected to 30% hydrogen peroxide.[12]
-
Thermal Degradation: A solid sample is exposed to heat in an oven.[12]
-
Photolytic Degradation: A sample is exposed to UV light for a specified duration (e.g., 72 hours).[12]
Part 2: UV-Visible Spectrophotometry Method Validation
This section outlines the validation of a UV-Visible Spectrophotometric method for the estimation of this compound.
Method Parameters
| Parameter | Condition |
| Instrument | Double Beam UV-Visible Spectrophotometer[8] |
| Solvent | Distilled Water[8] or Chloroform[13] |
| Wavelength of Maximum Absorbance (λmax) | 239 nm (in distilled water)[8] or 243 nm (in chloroform)[13] |
Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))
| Validation Parameter | Summary of Findings | Acceptance Criteria (Typical) |
| Linearity | A linear response was observed in the range of 4-20 µg/ml with a regression coefficient of 0.999.[8] Another study showed a linear range of 2-10 µg/ml.[13] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Recovery studies performed at 80%, 100%, and 120% of the test concentration showed results ranging from 99.45% to 99.98%.[8] Another study reported recoveries in the range of 99-100%.[13] | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): Performed on different concentrations (e.g., 12, 16, 18 µg/ml) analyzed three times a day.[8] Intermediate Precision (Inter-day): Assessed by analyzing samples on different days.[8] | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | The LOD and LOQ were found to be at a sub-microgram level, indicating the sensitivity of the method.[8] | Calculated based on the standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | The method demonstrates good sensitivity with low LOQ values.[8] | Calculated based on the standard deviation of the response and the slope. |
| Robustness | The method was found to be robust, with %RSD values less than 2% for deliberate variations in analytical conditions.[8] | %RSD ≤ 2.0% |
Experimental Protocols
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of this compound and dissolve it in 100 ml of distilled water.[8]
-
Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 4-20 µg/ml by diluting with distilled water.[8]
Caption: Workflow for UV spectrophotometric analysis.
Conclusion
The detailed application notes and protocols provided herein for HPLC and UV-Visible Spectrophotometry offer a robust framework for the analytical method validation of this compound in compliance with ICH Q2(R1) guidelines. Adherence to these protocols will ensure the reliability, accuracy, and precision of analytical data generated for quality control and regulatory submissions.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols: Citalopram Hydrobromide in Rat Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of citalopram hydrobromide, a selective serotonin reuptake inhibitor (SSRI), in preclinical neurobehavioral research using rat models. Detailed protocols for key behavioral assays and a summary of expected quantitative outcomes are presented to guide study design and execution.
Mechanism of Action
Citalopram enhances serotonergic neurotransmission by selectively blocking the serotonin transporter (SERT), which is encoded by the SLC6A4 gene.[1] This inhibition leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, thereby potentiating its action on postsynaptic receptors.[1][2][3] While the primary mechanism is well-established, the full therapeutic effect of citalopram is understood to involve downstream neuroadaptive changes that occur over time with chronic administration.[2][3] These changes can include alterations in receptor sensitivity and gene expression.[2] Citalopram exhibits high selectivity for SERT with minimal effects on norepinephrine and dopamine transporters, and low affinity for histamine, acetylcholine, and adrenergic receptors.[1][4]
Signaling Pathways
The neurobehavioral effects of citalopram are mediated by complex intracellular signaling cascades. Two prominent pathways implicated in the therapeutic actions of citalopram are the Wnt/GSK-3β signaling pathway and the CREB signaling pathway .
Chronic citalopram treatment has been shown to alleviate depression-like behaviors in rats by modulating the Wnt-Dishevelled (DVL)-glycogen synthase kinase 3β (GSK3β) signaling pathway in the hippocampus.[5][6] This pathway is crucial for neurodevelopment and synaptic plasticity. Citalopram can reverse stress-induced decreases in the phosphorylation of GSK3β and levels of β-catenin.[5][6][7]
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity and adaptive responses. Chronic, but not acute, administration of SSRIs like citalopram has been shown to modulate CREB activity.[8][9] This modulation is thought to be a key downstream effect of sustained increases in serotonin levels, contributing to the long-term therapeutic effects of the drug.[8]
Diagram of Citalopram's Primary Mechanism of Action
References
- 1. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of citalopram in the modified forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Citalopram alleviates chronic stress induced depression-like behaviors in rats by activating GSK3β signaling in dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of citalopram on chronic stress-induced depressive-like behavior in rats through GSK3β/β-catenin activation in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Assessing the Cytotoxicity of Citalopram Hydrobromide Using Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Citalopram hydrobromide, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders. While its therapeutic effects are well-documented, understanding its potential cytotoxicity is crucial for comprehensive safety profiling and exploring potential secondary therapeutic applications, such as in oncology.[1][2] This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxic effects of this compound, focusing on cell viability, membrane integrity, and the induction of apoptosis.
Quantitative Analysis of Citalopram Cytotoxicity
Studies have demonstrated that citalopram exhibits dose-dependent cytotoxicity in various cell lines.[3][4] The half-maximal inhibitory concentration (IC50) values and percentage of cell viability vary depending on the cell type and exposure duration.
Table 1: Cytotoxicity of Citalopram in Various Cell Lines
| Cell Line | Assay Type | Exposure Time | IC50 Value (µM) | Key Findings & Viability Data | Reference(s) |
|---|---|---|---|---|---|
| HEP-2 (Human Laryngeal Carcinoma) | MTT | 24 h | 208.05 ± 7.13 | Citalopram significantly reduced cell viability in a dose- and time-dependent manner. | [5] |
| HEP-2 (Human Laryngeal Carcinoma) | MTT | 48 h | 171.82 ± 4.56 | Increased cytotoxicity was observed with longer exposure. | [5] |
| HEP-2 (Human Laryngeal Carcinoma) | MTT | 72 h | 81.6 ± 1.28 | The lowest IC50 value was recorded after 72 hours of treatment. | [5] |
| IMR32 (Human Neuroblastoma) | Neutral Red | 24 h | Not explicitly calculated | Drastic decrease in viability: 36% at 50 µM, 1% at 100 µM. IMR32 was the most sensitive neuroblastoma line tested. | [3][4] |
| SH-SY5Y (Human Neuroblastoma) | Neutral Red | 24 h | Not explicitly calculated | Drastic decrease in viability: 17% at 100 µM, 1% at 125 µM. | [3][4] |
| B104 (Rat Neuroblastoma) | Neutral Red | 24 h | Not explicitly calculated | Significant decrease in viability: 61% at 100 µM, 33% at 125 µM, 11% at 150 µM. | [3][4] |
| Kelly (Human Neuroblastoma) | Neutral Red | 24 h | Not explicitly calculated | Significant decrease in viability: 64% at 100 µM, 9% at 125 µM. |[3][4] |
Experimental Protocols and Workflows
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Caption: Workflow for assessing cell viability with the MTT assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 × 10⁴ to 5 × 10⁵ cells/mL (optimal density should be determined for each cell line) in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.[8]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of this compound (e.g., 50 µM to 400 µM) to the respective wells.[5] Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[1][7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9][10]
Caption: Workflow for assessing cytotoxicity with the LDH assay.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Prepare additional control wells: (a) Spontaneous LDH release (vehicle control), and (b) Maximum LDH release (cells treated with a lysis buffer, such as Triton X-100, 45 minutes before the endpoint).[11]
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[10]
-
Reagent Addition: Add 50 µL of the LDH assay reagent (containing substrate, cofactor, and a tetrazolium salt) to each well.[10] Mix gently.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Apoptosis Assessment: Caspase-3/7 Assay
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay typically uses a proluminescent or profluorescent substrate that is cleaved by active caspase-3/7.
Caption: Workflow for assessing apoptosis with the Caspase-3/7 assay.
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, using an opaque-walled 96-well plate for luminescence-based assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13][14]
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[15]
-
Data Acquisition: Measure the resulting luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and, therefore, to the level of apoptosis. Results are often expressed as fold change over the vehicle-treated control.
Mechanisms of Citalopram-Induced Cytotoxicity
Research indicates that citalopram can induce apoptosis through the intrinsic, or mitochondrial, signaling pathway.[5] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Signaling Pathway: Citalopram-Induced Intrinsic Apoptosisdot
// Relationships Citalopram -> Bcl2 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; Citalopram -> BAX [arrowhead=normal, color="#34A853", label=" Activates"]; Bcl2 -> Mito [arrowhead=tee, color="#EA4335"]; BAX -> Mito [arrowhead=normal, color="#34A853"]; Mito -> CytC_cyto [label=" Release", color="#5F6368"]; CytC_cyto -> Casp9 [arrowhead=normal, color="#34A853", label=" Activates"]; Casp9 -> Casp3 [arrowhead=normal, color="#34A853", label=" Activates"]; Casp3 -> Apoptosis [arrowhead=normal, color="#34A853", label=" Executes"]; }
References
- 1. Cytotoxicity and reversal effect of sertraline, fluoxetine, and citalopram on MRP1- and MRP7-mediated MDR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of citalopram and escitalopram on neuroblastoma cell lines: Cell toxicity and gene modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Citalopram, an antipsychotic agent, induces G1/G0 phase cell cycle arrest and promotes apoptosis in human laryngeal carcinoma HEP-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Effects of Citalopram on Sutural and Calvarial Cell Processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Citalopram Hydrobromide Dosage in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citalopram hydrobromide in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
A1: this compound is sparingly soluble in water but soluble in ethanol.[1] For intraperitoneal (i.p.) injections in rodents, it is commonly dissolved in 0.9% saline immediately before use.[2] If using an organic solvent like DMSO or ethanol to create a stock solution, ensure the final concentration of the organic solvent is insignificant in the administered dose to avoid physiological effects.[3] For oral administration, a homogeneous suspension can be prepared using vehicles like CMC-Na (carboxymethyl cellulose sodium).[4]
Q2: How long does it take to observe an antidepressant-like effect in rodents?
A2: The timing of the effect is highly dependent on the dosing regimen. While a single, acute injection of citalopram may not produce antidepressant-like effects and can even induce anxiety-like behaviors at higher doses, repeated administrations are typically required.[2][5] Studies have shown that as few as three injections over a 24-hour period can be sufficient to elicit anxiolytic and antidepressant-like effects in mice.[2][5] Chronic administration over 14 to 28 days is also a common paradigm.[6][7]
Q3: Are there known differences in response to citalopram across different mouse strains?
A3: Yes, significant strain-dependent variations in the behavioral response to citalopram have been documented. For example, in the tail suspension test, DBA/2J and BALB/cJ strains have been found to be highly responsive to citalopram, whereas C57BL/6J and A/J strains are least effective.[8] These differences are thought to be behaviorally specific and not necessarily due to pharmacokinetic variables.[8] Researchers should consider the strain of mouse when designing experiments and interpreting results.
Q4: What is the mechanism of action of citalopram?
A4: Citalopram is a selective serotonin reuptake inhibitor (SSRI).[3][9] It exerts its therapeutic effect by potentiating serotonergic activity in the central nervous system.[10] By blocking the serotonin transporter (SERT), citalopram increases the concentration of serotonin in the synaptic cleft.[10] Chronic administration is associated with downstream effects such as the desensitization of 5-HT1A autoreceptors and increased expression of Brain-Derived Neurotrophic Factor (BDNF) in regions like the hippocampus.[2][10]
Troubleshooting Guides
Issue 1: Anxiogenic or paradoxical effects are observed after citalopram administration.
-
Question: I administered citalopram to my mice and observed an increase in anxiety-like behavior (e.g., less time in the open arms of the elevated zero maze). Why is this happening?
-
Answer: This is a documented phenomenon. A single, acute administration of citalopram, particularly at higher doses (e.g., 30 mg/kg), can induce anxiogenic effects in mice.[2][5] The clinically observed biphasic pattern, where anxiety can initially worsen before improving, has been replicated in preclinical models.[2] To observe anxiolytic effects, a repeated dosing regimen is recommended, such as three injections over 24 hours prior to behavioral testing.[2]
Issue 2: Inconsistent or no significant effect in behavioral tests like the Forced Swim Test (FST) or Tail Suspension Test (TST).
-
Question: My results in the FST/TST are highly variable or show no significant antidepressant-like effect after citalopram treatment. What could be wrong?
-
Answer: Several factors could contribute to this:
-
Dosing Regimen: As mentioned, acute administration is often ineffective. Ensure you are using a repeated or sub-chronic dosing schedule.[5]
-
Dose Selection: The dose-response curve for citalopram can be biphasic.[11] A dose that is too low or too high may not produce the desired effect. Doses in the range of 4 mg/kg to 20 mg/kg have been shown to be effective in various mouse models.[12][13]
-
Mouse Strain: The genetic background of the mice significantly impacts their response to citalopram.[8] Ensure you are using a responsive strain (e.g., BALB/cJ, DBA/2J) or be aware of the limited efficacy in less responsive strains like C57BL/6J.[8]
-
Drug Preparation: this compound solutions should be prepared fresh daily.[2] The stability of citalopram in aqueous solutions for more than one day is not recommended.[3]
-
Issue 3: Difficulty with solubility and vehicle preparation.
-
Question: I am having trouble dissolving this compound directly in saline. What are my options?
-
Answer: this compound is described as sparingly soluble in water.[1] While 0.9% saline is the preferred final vehicle for injections, you can first create a stock solution in a solvent where it is more soluble, such as DMSO or ethanol.[3][4] You can then make further dilutions into isotonic saline for your final working solution.[3] When using this method, it is critical to ensure the final concentration of the organic solvent is minimal to prevent it from confounding your experimental results.[3]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | Sparingly soluble[1] | [1] |
| PBS (pH 7.2) | ~2 mg/mL | [3] |
| Ethanol | Soluble[1]; ~1 mg/mL[3] | [1][3] |
| DMSO | ~30 mg/mL[3]; 81 mg/mL (199.85 mM)[4] | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
Table 2: Effective Dosages of Citalopram in Rodent Behavioral Models
| Animal/Strain | Behavioral Test | Dose (mg/kg) | Route | Regimen | Observed Effect | Reference |
| Mouse (WT) | Elevated Zero Maze | 30 | i.p. | Acute (1 dose) | Anxiogenic | [2] |
| Mouse (WT) | Elevated Zero Maze | 10 | i.p. | Repeated (3 doses) | Anxiolytic | [5] |
| Mouse (WT) | Tail Suspension Test | 10 | i.p. | Repeated (3 doses) | Antidepressant-like | [5] |
| Mouse (Male) | Forced Swim Test | 4 | i.p. | Acute | Antidepressant-like | [12] |
| Mouse (Male) | Tail Suspension Test | 4 | i.p. | Acute | Antidepressant-like | [12] |
| Rat | Probabilistic Reversal Learning | 1 | i.p. | Acute | Enhanced reward learning rate | [14] |
| Rat | Probabilistic Reversal Learning | 10 | i.p. | Acute | Decreased reward learning rate | [14] |
| Mouse (APP Transgenic) | Morris Water Maze | 20 | N/A | Chronic (2 months) | Ameliorated cognitive decline | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Injection
-
Calculation: Calculate the required amount of this compound salt based on the desired dose (mg/kg) and the weight of the animals. The injection volume is typically 10 ml/kg for mice.[2]
-
Weighing: Accurately weigh the this compound powder.
-
Dissolution:
-
Direct Saline Method: Add the powder to a sterile tube. Add the calculated volume of sterile 0.9% NaCl (saline). Vortex thoroughly until the compound is fully dissolved. This should be done immediately before use.[2]
-
Stock Solution Method: If solubility is an issue, dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution.[3] Then, dilute the stock solution with 0.9% saline to the final desired concentration for injection. Ensure the final DMSO concentration is below levels that cause behavioral or physiological effects.
-
-
Administration: Administer the solution intraperitoneally (i.p.) to the animals.
-
Timing:
-
For Acute Studies: A single injection is typically given 30 to 60 minutes before the behavioral test.[2]
-
For Repeated Studies: A common paradigm involves three injections administered 23.5, 5, and 1 hour prior to behavioral testing.[2]
-
For Chronic Studies: Administration can be performed via daily injections or continuous delivery using subcutaneous osmotic minipumps for periods of 14 days or more.[6][7]
-
Visualizations
Caption: Workflow for a preclinical study using citalopram.
Caption: Simplified signaling pathway for citalopram's action.
Caption: Troubleshooting logic for unexpected citalopram results.
References
- 1. This compound CAS#: 59729-32-7 [m.chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic citalopram treatment elevates serotonin synthesis in Flinders Sensitive and Flinders Resistant Lines of rats, with no significant effect on Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Citalopram Administration Causes a Sustained Suppression of Serotonin Synthesis in the Mouse Forebrain | PLOS One [journals.plos.org]
- 8. Strain-dependent antidepressant-like effects of citalopram in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citalopram - Wikipedia [en.wikipedia.org]
- 10. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative assessment of antidepressant-related behaviors of citalopram, crocin, and their combination in non-acute restraint stress and acute restraint stress mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
degradation products of citalopram hydrobromide under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of citalopram hydrobromide under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound observed under forced degradation conditions?
A1: Under various stress conditions, this compound degrades to form several products. The primary degradation products identified are Citalopram Carboxamide, Citalopram N-oxide, and 3-hydroxycitalopram N-oxide.[1][2][3] Under photolytic conditions, N-desmethylcitalopram has also been identified as a major product.[4]
Q2: Which stress conditions lead to the most significant degradation of this compound?
A2: this compound is most susceptible to degradation under alkaline, acidic, and oxidative conditions.[5][6][7] It is relatively stable under thermal and photolytic stress.[5][6]
Q3: Are there any known impurities that are also observed as degradation products?
A3: Yes, Citalopram Carboxamide and Citalopram N-oxide are known impurities of citalopram that are also formed during forced degradation studies.[1][2][3]
Q4: What analytical techniques are suitable for identifying and quantifying citalopram and its degradation products?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for the separation and quantification of citalopram and its degradation products.[5][8] For structural elucidation and confirmation of the identity of degradation products, liquid chromatography-mass spectrometry (LC-MS) is employed.[9]
Troubleshooting Guide
Issue: Unexpected peaks are observed in the chromatogram during stability testing.
-
Possible Cause 1: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare fresh mobile phase and re-inject a known standard of citalopram to ensure the system is clean. Analyze a blank injection to check for contaminants in the solvent.
-
-
Possible Cause 2: Formation of degradation products.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of known citalopram impurities and previously identified degradation products. If reference standards are unavailable, proceed with peak isolation and characterization using techniques like LC-MS.
-
Issue: Poor resolution between citalopram and its degradation products.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Possible Cause 2: Co-elution of multiple degradation products.
-
Troubleshooting Step: Employ a shallower gradient or isocratic elution with a weaker mobile phase to increase the separation between closely eluting peaks. A change in the organic modifier (e.g., from acetonitrile to methanol or vice versa) may also alter selectivity.
-
Issue: Inconsistent quantification of degradation products.
-
Possible Cause 1: Incomplete extraction of degradation products.
-
Troubleshooting Step: Ensure the sample preparation and extraction procedure is validated for all identified degradation products, as their solubility and extraction efficiency may differ from the parent drug.
-
-
Possible Cause 2: Instability of degradation products.
-
Troubleshooting Step: Evaluate the stability of the degradation products in the analytical solution. If they are unstable, perform the analysis immediately after sample preparation or store the samples at a lower temperature for a limited time.
-
Quantitative Data Summary
The following tables summarize the extent of this compound degradation under various stress conditions as reported in the literature.
Table 1: Percentage of this compound Degradation under Different Stress Conditions.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 28.12 | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 45.36 | [7] |
| Oxidative | 3% H₂O₂ | - | 22.74 | [5][6] |
| Thermal | 50°C | 24 hours | 0.64 | [5][6][7] |
| Photolytic | UV light | 72 hours | 0.44 | [5][6] |
Table 2: Identified Degradation Products of this compound.
| Degradation Product | Stress Condition(s) of Formation | Reference |
| Citalopram Carboxamide | Hydrolytic, Photolytic | [1][2][3] |
| Citalopram N-oxide | Hydrolytic, Photolytic, Oxidative | [1][2][3][10] |
| 3-hydroxycitalopram N-oxide | Hydrolytic | [1][2][3] |
| N-desmethylcitalopram | Photolytic | [4] |
| Citalopram Carboxylic Acid | Hydrolytic (major product of escitalopram) | [10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After the incubation period, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven maintained at a specified temperature (e.g., 105°C) for a defined period.
-
Alternatively, heat a solution of the drug at a specified temperature (e.g., 50°C) for a defined period.
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to UV light (e.g., 200 Watt hours/m²) and/or visible light (e.g., 1.2 million lux hours).[11]
-
A control sample should be kept in the dark to exclude the effect of temperature.
-
After exposure, dilute the solution with the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of Citalopram and its Degradation Products
This is a representative HPLC method based on published literature.[2]
-
Column: C8 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 4.5) in a ratio of 35:65 (v/v)
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
References
- 1. This compound: degradation product characterization and a validated stability-indicating LC-UV method – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. This compound: degradation product characterization and a validated stability-indicating LC-UV method [scite.ai]
- 4. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. tijer.org [tijer.org]
- 8. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Citalopram Hydrobromide HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Citalopram Hydrobromide, with a specific focus on resolving peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues observed during the analysis of the basic compound, this compound.
Is your citalopram peak exhibiting tailing?
First, it's important to quantify the extent of the tailing. The tailing factor (Tf), also known as the asymmetry factor, is a quantitative measure of peak shape. A value close to 1.0 indicates a symmetrical (Gaussian) peak, while values greater than 1.2 suggest significant tailing.[1]
Tailing Factor (Tf) Calculation:
Tf = W₀.₀₅ / 2A
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
A is the distance from the peak front to the peak maximum at 5% of the peak height.
If you have confirmed that your citalopram peak is tailing, proceed with the following troubleshooting steps.
Question 1: Have you checked the column's health and suitability?
Column-related issues are a primary cause of peak tailing for basic compounds like citalopram.
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Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[1]
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Solution: Try flushing the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns. If performance does not improve, the column may need to be replaced.[1]
-
-
Improper Column Chemistry: The interaction between the basic citalopram molecule and acidic silanol groups on the silica-based stationary phase is a major contributor to peak tailing.[2][3]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes these secondary interactions.[2][4]
-
Consider Alternative Stationary Phases: For basic compounds, polar-embedded or charged surface hybrid (CSH) columns can provide better peak shapes.[1]
-
-
-
Column Void: A void or gap at the column inlet can cause band broadening and peak tailing.[1]
-
Solution: A guard column can help protect the analytical column. If a void is suspected, the column may need to be replaced.[1]
-
Question 2: Is your mobile phase optimized for citalopram analysis?
The composition of the mobile phase, particularly its pH and buffer strength, is critical for achieving good peak shape for ionizable compounds.
-
Incorrect Mobile Phase pH: Citalopram is a basic compound. At a mid-range pH, residual silanol groups on the column packing can be ionized and interact with the protonated citalopram, leading to tailing.[5][6]
-
Inadequate Buffer Strength: A buffer is necessary to maintain a consistent pH throughout the analysis.
-
Solution: Ensure an adequate buffer concentration, typically in the range of 10-50 mM, to control the ionization of both the analyte and the stationary phase.[1]
-
-
Mobile Phase Additives:
Question 3: Are there any sample-related or instrumental issues?
Problems with the sample preparation or the HPLC system itself can also contribute to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[1]
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[5]
-
-
Extra-Column Band Broadening: This occurs when the analyte band spreads out in the tubing and connections between the injector, column, and detector.
Frequently Asked Questions (FAQs)
Q1: Why is my citalopram peak tailing even with a new C18 column?
A1: Even new C18 columns can have residual, un-capped silanol groups on the silica surface. Citalopram, being a basic compound, can interact with these acidic silanols through secondary ionic interactions, which leads to peak tailing.[2][3] To mitigate this, ensure your mobile phase pH is low (around 2.5-3.5) to keep the silanol groups protonated and less active.[4][7] Using a highly end-capped column is also recommended.[2]
Q2: What is the ideal mobile phase pH for citalopram analysis to avoid peak tailing?
A2: For reversed-phase HPLC of basic compounds like citalopram, a low mobile phase pH is generally preferred to minimize silanol interactions. A pH in the range of 2.5 to 3.5 is often effective.[9][11] This ensures that the silanol groups on the silica packing are protonated and do not strongly interact with the protonated citalopram molecules.[4]
Q3: Can the choice of organic modifier in the mobile phase affect citalopram peak shape?
A3: Yes, the organic modifier can influence peak shape. Methanol, being a more polar solvent, can sometimes offer better peak shapes for basic compounds compared to acetonitrile because it can more effectively shield the residual silanol groups on the stationary phase.[4] However, the optimal choice will depend on the specific column and other method parameters.
Q4: How does sample concentration impact the peak shape of citalopram?
A4: High sample concentrations can lead to column overload, resulting in peak fronting or, more commonly for basic compounds, peak tailing.[1] This is because the active sites on the stationary phase become saturated. To check if this is the issue, try diluting your sample and re-injecting. If the peak shape improves, you were likely experiencing mass overload.
Q5: What are the key parameters to include in an HPLC method for citalopram to ensure good peak shape?
A5: A robust HPLC method for citalopram should carefully consider the following:
-
Column: A high-purity, end-capped C18 or a polar-embedded column.
-
Mobile Phase: A buffered mobile phase with a pH between 2.5 and 3.5. A common mobile phase composition is a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[9][12]
-
Flow Rate: Typically around 1.0 mL/min for a standard 4.6 mm ID column.[9][12]
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis with Improved Peak Shape
This protocol is based on established methods for citalopram analysis and is designed to minimize peak tailing.[9][12]
| Parameter | Specification |
| Column | Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent end-capped C18 |
| Mobile Phase | A: 10mM Ammonium Acetate in Water, B: Methanol |
| Gradient | Isocratic |
| Composition | 35% A : 65% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 239 nm |
| Sample Diluent | 10mM Ammonium Acetate |
Procedure:
-
Prepare the mobile phase by mixing 350 mL of 10mM Ammonium Acetate in water with 650 mL of methanol.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the sample diluent at a concentration of 10-25 µg/mL.[12]
-
Inject the standard solution and record the chromatogram.
Visualizations
Troubleshooting Workflow for Citalopram Peak Tailing
Caption: A logical workflow for troubleshooting citalopram peak tailing.
Relationship between Mobile Phase pH and Peak Tailing for Basic Compounds
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. lcms.cz [lcms.cz]
- 8. support.waters.com [support.waters.com]
- 9. tijer.org [tijer.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
addressing citalopram hydrobromide-induced QT prolongation in research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing citalopram hydrobromide-induced QT prolongation in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces QT prolongation?
A1: The primary mechanism is the dose-dependent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is critical for the rapid delayed rectifier potassium current (IKr), which plays a key role in phase 3 of cardiac action potential repolarization.[1] Inhibition of the hERG channel delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][4]
Q2: Do both enantiomers of citalopram (S-citalopram/escitalopram and R-citalopram) contribute to QT prolongation?
A2: Yes, both the S- and R-enantiomers of citalopram have been shown to block hERG channels and contribute to QT prolongation.[5][6] Although the therapeutic effect of citalopram is attributed to the S-enantiomer (escitalopram), the R-enantiomer also contributes to the cardiotoxic effect.[5]
Q3: Is the QT prolongation effect of citalopram dose-dependent?
A3: Yes, numerous studies have confirmed that citalopram's effect on the QT interval is dose-dependent.[7][8] Higher doses of citalopram are associated with a greater increase in the QTc interval.[7]
Q4: What are the typical research models used to study citalopram-induced QT prolongation?
A4: The most common research models include in vitro electrophysiological assays using cell lines (e.g., HEK293 or CHO cells) stably expressing the hERG channel, in vivo cardiovascular studies in animal models (e.g., dogs, guinea pigs, or mice), and studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[5][9][10]
Q5: What is a typical IC50 value for citalopram's inhibition of the hERG channel?
A5: The reported IC50 values for citalopram's inhibition of the hERG channel can vary between studies but are generally in the low micromolar range. For example, some studies have reported IC50 values of approximately 3.97 µM and 3.2 µM for citalopram.[11][12] Escitalopram has a similar IC50 value, reported at around 2.6 µM.[12]
Troubleshooting Guides
In Vitro hERG Patch-Clamp Assays
Q: I'm observing a "rundown" or gradual decrease in hERG current over time in my control cells. What can I do to minimize this?
A: hERG channel rundown is a common issue in patch-clamp experiments.[13] Here are a few troubleshooting steps:
-
Internal Solution Composition: Ensure your internal solution contains Mg-ATP (typically 2-5 mM) to support channel function.[13] Some protocols also suggest adding GTP (e.g., 0.1 mM) and a phosphocreatine-based ATP regenerating system.
-
Perforated Patch: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method helps maintain the integrity of the intracellular environment and can reduce rundown.[13]
-
Temperature: Maintain a stable and appropriate temperature (e.g., room temperature or 35-37°C, depending on your protocol), as temperature fluctuations can affect channel activity.
-
Time-Course Correction: If some rundown is unavoidable, you can account for it in your analysis. Measure the baseline rundown rate before applying your test compound and use this to correct the measured drug effect.
Q: My gigaseals are unstable, or I'm getting high leak currents.
A: This is a common challenge in patch-clamping.[14]
-
Cell Health: Ensure your cells are healthy and not overgrown. Passage cells regularly and avoid using cells that have been in culture for too long.
-
Pipette Fabrication: Optimize your micropipette shape and size. A fire-polished tip with a resistance of 2-5 MΩ is typically suitable for whole-cell recordings.
-
Solutions: Use high-quality, filtered solutions. Particulates can prevent a good seal from forming.
-
Mechanical Stability: Ensure your setup is free from vibrations. Use an anti-vibration table and minimize movement in the room during recordings.
In Vivo ECG and QT Measurement
Q: I'm seeing significant variability in my baseline QT measurements in my animal models.
A: QT interval variability is a known phenomenon and can be influenced by several factors.[3][15]
-
Heart Rate Correction: Always correct the QT interval for heart rate (QTc) using an appropriate formula for the species you are studying (e.g., Bazett's or Fridericia's formula for humans, but species-specific formulas are often necessary for animals).[4]
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced heart rate changes.
-
Time-Matched Baselines: Collect baseline ECGs at the same time of day as your post-dose recordings to account for circadian variations in QT interval.[3]
-
Anesthesia: If using anesthesia, be aware that it can affect cardiovascular parameters, including heart rate and QT interval. Choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment.
Q: How do I accurately determine the end of the T-wave for QT measurement, especially when it's broad or has a U-wave?
A: Accurately identifying the end of the T-wave is critical for reliable QT measurement.[15]
-
Tangent Method: A commonly used approach is the "tangent method," where a tangent is drawn to the steepest part of the descending limb of the T-wave, and the point where it intersects the isoelectric baseline is considered the end of the T-wave.[15]
-
Lead Selection: It is recommended to measure the QT interval in multiple leads and use the lead with the longest, clearest T-wave. Lead II is often a good choice.
-
Consistent Methodology: Whichever method you choose, apply it consistently across all recordings and all treatment groups.
-
Blinded Analysis: To avoid bias, the analysis of ECG data should be performed by an individual who is blinded to the treatment groups.
Quantitative Data Summary
| Parameter | Citalopram | Escitalopram (S-citalopram) | R-citalopram | Reference |
| hERG IC50 | 3.2 - 3.97 µM | ~2.6 µM | Not widely reported, but contributes to overall effect | [11][12] |
| Mean QTc Change (20mg dose) | +8.5 ms | Not specified | Not applicable | [7] |
| Mean QTc Change (40mg dose) | ~+12.6 ms (estimated) | Not specified | Not applicable | [7] |
| Mean QTc Change (60mg dose) | +18.5 ms | Not specified | Not applicable | [7] |
Note: QTc changes are from clinical studies in humans and may vary depending on the patient population and study design.
Experimental Protocols
In Vitro hERG Manual Patch-Clamp Protocol
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocol.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Drug Application:
-
Establish a stable baseline recording for at least 3-5 minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 5-10 minutes).
-
Wash out the drug with the control external solution to observe reversibility.
-
In Vivo ECG Monitoring in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal on a heated pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for a standard Lead II ECG configuration (negative electrode on the right forelimb, positive electrode on the left hindlimb, and ground electrode on the right hindlimb).
-
-
Data Acquisition:
-
Connect the electrodes to an ECG amplifier and a data acquisition system.
-
Allow the animal's heart rate to stabilize before starting the recording.
-
Record a stable baseline ECG for at least 15-30 minutes.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).
-
Administer vehicle to the control group.
-
-
Post-Dose Recording:
-
Continuously record the ECG for a predefined period after drug administration (e.g., 2-4 hours).
-
Monitor the animal for any signs of arrhythmia.
-
-
Data Analysis:
-
Analyze the ECG recordings offline using appropriate software.
-
For each beat, measure the RR interval (to calculate heart rate) and the QT interval.
-
Correct the QT interval for heart rate using a species-specific formula to obtain the QTc.
-
Compare the QTc values before and after drug administration and between the drug-treated and vehicle-treated groups.
-
Visualizations
Caption: Citalopram's mechanism of QT prolongation.
Caption: Workflow for in vitro hERG patch-clamp assay.
Caption: Logic for troubleshooting in vivo QT variability.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. Risk assessment of drug-induced QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Towards limiting QT interval prolongation and arrhythmia risk in citalopram use | Zhang | Cardiology Journal [journals.viamedica.pl]
- 7. Evaluation of QTc prolongation and dosage effect with citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aaamedicines.org.uk [aaamedicines.org.uk]
- 9. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Issues in QT interval measurement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Citalopram Versus Escitalopram Efficacy in Major Depressive Disorder
A comprehensive review of the clinical evidence underscores the superior efficacy of escitalopram over its racemic predecessor, citalopram, in the treatment of major depressive disorder (MDD). This guide synthesizes findings from pivotal clinical trials, presenting a detailed comparison of their efficacy, methodologies, and underlying pharmacological principles for an audience of researchers, scientists, and drug development professionals.
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a racemic mixture containing equal parts of the S-enantiomer (escitalopram) and the R-enantiomer. Escitalopram is the therapeutically active component, responsible for the inhibition of the serotonin transporter (SERT), which leads to increased serotonin levels in the synaptic cleft and alleviates depressive symptoms.[1] Emerging evidence from numerous studies has consistently demonstrated that escitalopram offers a statistically significant and clinically relevant advantage over citalopram in terms of antidepressant efficacy.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from head-to-head clinical trials and meta-analyses, focusing on the Montgomery-Åsberg Depression Rating Scale (MADRS), the Hamilton Depression Rating Scale (HAM-D), and patient response and remission rates.
Table 1: Comparison of Mean Change from Baseline in Depression Rating Scales
| Study/Analysis | Treatment Arms | N | Primary Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Difference vs. Placebo (95% CI) | Treatment Difference Escitalopram vs. Citalopram (95% CI) |
| Gorman et al. (2002) - Pooled Analysis | Escitalopram (10-20 mg/day) | - | MADRS | - | - | - | Statistically significant improvements with escitalopram at a number of time points. |
| Citalopram (20-40 mg/day) | - | MADRS | - | - | - | ||
| Burke et al. (2002) | Escitalopram (10 mg/day) | 491 | MADRS | Significant improvement | - | Significant separation within 1 week | At least as effective as citalopram 40 mg/day at endpoint. |
| Escitalopram (20 mg/day) | MADRS | Significant improvement | - | Significant separation within 1 week | - | ||
| Citalopram (40 mg/day) | MADRS | Significant improvement | - | - | |||
| Placebo | MADRS | - | - | - | |||
| Lepola et al. (2004) - Pooled Analysis | Escitalopram | - | MADRS | Greater decrease from baseline | - | - | Greater mean decrease from baseline in severely ill patients (MADRS ≥30). |
| Citalopram | - | MADRS | - | - | - | ||
| Meta-analysis (Generic) | Escitalopram | 813 | MADRS | - | - | - | 1.7 (0.8–2.6) |
| Citalopram | 827 | MADRS | - | - | - | ||
| Escitalopram | 97 | HAMD-17 | - | - | - | 2.4 (-0.7 to 5.4) | |
| Citalopram | 102 | HAMD-17 | - | - | - |
Table 2: Comparison of Response and Remission Rates
| Study/Analysis | Treatment Arms | Response Rate (Drug) | Response Rate (Citalopram) | Odds Ratio (Esc vs. Cit) (95% CI) | Remission Rate (Drug) | Remission Rate (Citalopram) | Odds Ratio (Esc vs. Cit) (95% CI) |
| Meta-analysis (Generic) | Escitalopram | 72.3% | 63.9% | 1.44 (1.18–1.75) | 61.6% | 44.0% | 1.86 (1.46–2.36) |
Experimental Protocols
The clinical trials cited in this guide share common methodological frameworks, ensuring a basis for comparative analysis.
1. Study Design: The majority of studies were randomized, double-blind, placebo-controlled, parallel-group trials.[2][3] Durations typically ranged from 8 to 24 weeks.[2][4] Some analyses pooled data from multiple similarly designed trials to increase statistical power.[3][5]
2. Patient Population: Participants were adult outpatients (≥18 years of age) meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for a major depressive episode.[2][3] Key inclusion criteria often included a baseline MADRS total score of ≥22, with some studies focusing on severely depressed patients with a baseline MADRS score of ≥30.[3][6] Exclusion criteria typically included a history of other primary psychiatric disorders, substance abuse, and significant medical conditions.
3. Dosing Regimens: Dosing was either fixed or flexible. In fixed-dose trials, patients were assigned to a specific daily dose of escitalopram (e.g., 10 mg or 20 mg) or citalopram (e.g., 40 mg) for the duration of the study.[2] Flexible-dose studies allowed for dose adjustments within a predefined range (e.g., escitalopram 10-20 mg/day, citalopram 20-40 mg/day) based on clinical response and tolerability.[7]
4. Efficacy Assessments: The primary efficacy endpoint in most trials was the change from baseline in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS).[2][3][7] Secondary efficacy measures commonly included:
-
Hamilton Depression Rating Scale (HAM-D): A clinician-rated scale assessing the severity of depressive symptoms.[2]
-
Clinical Global Impressions (CGI) scales: The CGI-Severity (CGI-S) and CGI-Improvement (CGI-I) scales provide a clinician's overall assessment of the patient's illness severity and improvement.[2]
-
Response: Typically defined as a ≥50% reduction in the baseline MADRS or HAM-D score.
-
Remission: Often defined as a MADRS total score of ≤12 or a HAM-D-17 total score of ≤7.
5. Statistical Analysis: Efficacy analyses were generally performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of study medication. The last observation carried forward (LOCF) method was often used to handle missing data from patients who discontinued the study prematurely. Analysis of covariance (ANCOVA) models were commonly employed to compare treatment groups, with the change from baseline in the primary efficacy measure as the dependent variable and treatment and study center as factors, and baseline score as a covariate.
Mechanism of Action and Signaling Pathway
Citalopram and escitalopram are selective serotonin reuptake inhibitors (SSRIs). Their primary mechanism of action involves the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
The key difference between citalopram and escitalopram lies in their stereochemistry. Citalopram is a racemic mixture of S- and R-enantiomers. Escitalopram is the S-enantiomer, which is responsible for the therapeutic antidepressant effect. The R-enantiomer in citalopram is not only inactive but may also interfere with the binding of the S-enantiomer to the serotonin transporter, potentially reducing its efficacy.[4] This provides a pharmacological basis for the observed clinical superiority of escitalopram.
Experimental Workflow
The typical workflow of the clinical trials comparing citalopram and escitalopram is depicted below.
Conclusion
References
- 1. Escitalopram dose-response revisited: an alternative psychometric approach to evaluate clinical effects of escitalopram compared to citalopram and placebo in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fixed-dose trial of the single isomer SSRI escitalopram in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy comparison of escitalopram and citalopram in the treatment of major depressive disorder: pooled analysis of placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Escitalopram is more effective than citalopram for the treatment of severe major depressive disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escitalopram—translating molecular properties into clinical benefit: reviewing the evidence in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escitalopram (10-20 mg/day) is effective and well tolerated in a placebo-controlled study in depression in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Generic versus Branded Citalopram
A comprehensive review of bioequivalence studies demonstrates comparable pharmacokinetic profiles between generic and branded formulations of the selective serotonin reuptake inhibitor (SSRI) citalopram. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.
The principle of bioequivalence is fundamental to the approval and interchangeability of generic drugs with their branded counterparts. For a generic drug to be considered bioequivalent to a reference listed drug, its rate and extent of absorption must not show significant differences when administered at the same molar dose under similar experimental conditions. This is typically assessed by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Quantitative Analysis of Pharmacokinetic Parameters
Multiple independent bioequivalence studies have been conducted to compare various generic formulations of citalopram with the branded product, Celexa®. The data consistently show that the pharmacokinetic profiles of the generic and branded versions are comparable and fall within the accepted bioequivalence limits set by regulatory agencies like the U.S. Food and Drug Administration (FDA).
The FDA's bioequivalence standards require that the 90% confidence interval (CI) for the ratio of the generic to the branded product's Cmax and AUC must be within the range of 80% to 125%. The following tables summarize the key pharmacokinetic parameters from two separate studies.
Table 1: Comparison of a Generic 20 mg Citalopram Tablet to the Branded Reference
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Ratio (Test/Reference) (90% CI) |
| Cmax (ng/mL) | 32.3 (± 5.9) | 33.1 (± 7.4) | 92.5% - 103.6% |
| AUClast (ng·h/mL) | 1436 (± 341) | 1444 (± 388) | 95.2% - 100.6% |
| AUC∞ (ng·h/mL) | 1595 (± 381) | 1648 (± 504) | 96.4% - 105.4% |
| Tmax (h) (median [range]) | 2 (1-12) | 3 (1-6) | Not Applicable |
Data are presented as mean (± standard deviation) unless otherwise specified.
Table 2: Comparison of a Generic 40 mg Citalopram Tablet ("Gen-citalopram") to the Branded Reference ("Celexa")
| Pharmacokinetic Parameter | Test Formulation (Generic) | Reference Formulation (Branded) | Ratio (Generic/Branded) (90% CI) |
| Cmax (ng/mL) | 28 (± 3) | 27 (± 2) | 97% - 100% |
Data are presented as estimated mean (± standard error of the mean).
The results from both studies clearly indicate that the 90% confidence intervals for the ratios of Cmax and AUC for the generic and branded citalopram formulations are well within the accepted 80-125% range, establishing their bioequivalence.
Experimental Protocols
The methodologies employed in these bioequivalence studies are rigorous and standardized to ensure the reliability of the findings.
Study Design
The referenced studies utilized a single-dose, randomized, two-period, two-sequence crossover design. This design is a standard approach for bioequivalence testing. In this design, healthy volunteers are randomly assigned to receive either the generic or the branded drug in the first period. After a washout period, which is a sufficient amount of time for the drug to be eliminated from the body, they receive the other formulation in the second period. This crossover design allows each subject to serve as their own control, which reduces variability and increases the statistical power of the study.
Subject Population
The studies were conducted in healthy adult volunteers. For instance, one study enrolled 26 healthy male volunteers, while another included 12 healthy male participants. Subjects are typically screened to ensure they meet specific inclusion and exclusion criteria to minimize confounding factors that could affect the drug's pharmacokinetics.
Dosing and Sample Collection
In the studies, single oral doses of either 20 mg or 40 mg of the citalopram formulations were administered to fasting subjects. Following drug administration, serial blood samples were collected at predefined time points over a period of up to 144 hours to characterize the plasma concentration-time profile of citalopram.
Bioanalytical Method
The concentration of citalopram in the collected plasma samples was determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These analytical techniques are highly sensitive and specific for quantifying drug concentrations in biological matrices.
A typical bioanalytical method involves the following steps:
-
Sample Preparation: Plasma samples are prepared by protein precipitation, often using acetonitrile, to remove proteins that can interfere with the analysis. An internal standard is added to the samples to ensure accuracy and precision during the analytical process.
-
Chromatographic Separation: The prepared samples are then injected into an HPLC or LC-MS/MS system. The citalopram and the internal standard are separated from other components in the plasma on a chromatographic column.
-
Detection and Quantification: The separated compounds are detected and quantified by a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for citalopram and the internal standard, which provides high selectivity and allows for accurate quantification.
Citalopram's Mechanism of Action
To provide a complete picture, it is important to understand the mechanism of action of citalopram.
Caption: Citalopram's mechanism of action.
Citalopram is a selective serotonin reuptake inhibitor (SSRI). In the brain, nerve cells (neurons) communicate with each other by releasing chemical messengers called neurotransmitters. Serotonin is a neurotransmitter that plays a significant role in regulating mood, emotion, and other physiological functions. After its release into the synaptic cleft (the space between neurons), serotonin binds to receptors on the postsynaptic neuron to transmit its signal. Subsequently, it is taken back up into the presynaptic neuron by the serotonin transporter (SERT). This reuptake process terminates the serotonergic signal. Citalopram exerts its therapeutic effect by blocking the SERT, thereby inhibiting the reuptake of serotonin. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its action on the postsynaptic receptors.
Experimental Workflow for Bioequivalence Studies
The workflow for a typical bioequivalence study is a standardized process designed to ensure robust and reliable data.
Caption: Bioequivalence study workflow.
Comparative Guide to Bioanalytical Methods for Citalopram Quantification in Human Plasma
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of citalopram in human plasma, tailored for researchers, scientists, and professionals in drug development. Below, we detail various analytical techniques, their performance characteristics, and experimental protocols to aid in the selection of the most suitable method for your research needs.
Methodology Comparison
The determination of citalopram in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of Sample Preparation Techniques for Citalopram Analysis in Plasma
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.[1][2][3][4] | Simple, fast, and cost-effective.[1][2] | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[5][6] | Cleaner extract than PPT, reduces matrix effects. | More labor-intensive and time-consuming, requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a small volume of solvent.[7][8] | Provides the cleanest extracts, high recovery, and concentration of the analyte.[8] | Higher cost per sample, can be more complex to develop. |
Table 2: Performance Characteristics of Validated Bioanalytical Methods for Citalopram in Plasma
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-Fluorescence | Liquid-Liquid Extraction | 1 - 75 | Not Specified | < 9.6 | Not Specified | [6] |
| HPLC-Fluorescence | Liquid-Liquid Extraction | Not Specified | 0.96 | < 7 | Within ±6 | [5] |
| LC-MS/MS | Protein Precipitation | 0.10 - 100 | 0.10 | < 5.2 | -4.7 to 1.3 | [1][2] |
| LC-MS/MS | Protein Precipitation | 32.4 - 973.2 | 32.4 | < 15 | < 15 | [9] |
| LC-MS/MS | Protein Precipitation | 1 - 50 | 1 | < 12.3 | < 12.13 | [3][4] |
| HPLC-UV | Not Specified | 1.21 - 196.76 | 1.21 | < 10 | < 10 | [10][11] |
Experimental Protocols
Below is a detailed protocol for a representative LC-MS/MS method for the quantification of citalopram in human plasma using protein precipitation.
LC-MS/MS Method with Protein Precipitation
This method is chosen for its simplicity, speed, and high sensitivity, making it suitable for high-throughput analysis.
1. Materials and Reagents:
-
Citalopram reference standard
-
Internal standard (e.g., Verapamil or a deuterated citalopram)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve citalopram reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with a mixture of acetonitrile and water (50:50, v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Citalopram: m/z 325.3 → 109.0[9]
-
Internal Standard (example: Verapamil): m/z 455.3 → 165.1
-
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Workflow Visualization
The following diagram illustrates the general workflow for the validation of a bioanalytical method for citalopram in plasma.
Caption: Bioanalytical method validation workflow for citalopram in plasma.
References
- 1. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. | Semantic Scholar [semanticscholar.org]
- 5. Rapid determination of citalopram in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of citalopram in human plasma by high-performance liquid chromatography [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of atomoxetine or escitalopram in human plasma by HPLC: Applications in neuroscience research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for citalopram assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The following sections present a detailed overview of experimental protocols, a comparative analysis of their performance based on key validation parameters, and a visual representation of the cross-validation workflow. This information is intended to assist researchers and analysts in selecting the most appropriate method for their specific needs, whether for routine quality control, pharmacokinetic studies, or stability testing.
Comparative Performance of Analytical Techniques
The selection of an analytical method for citalopram assay is often guided by a balance of sensitivity, specificity, accuracy, precision, and practical considerations such as cost and sample throughput. The following table summarizes the quantitative performance of commonly employed techniques, including UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UV-Vis Spectrophotometry | 4 - 40 µg/mL[1] | > 0.998[2] | 98.48 - 100%[3][4] | < 1.5%[4] | 0.04059 µg/mL[2] | 0.123 µg/mL[2] |
| HPLC with UV/PDA Detection | 5 - 70 µg/mL[4] | > 0.997[5] | 98.65 - 102.70%[6][7] | < 2%[8] | 0.0659 - 1.125 µg/mL[5][6] | 0.1998 - 3.375 µg/mL[5][6] |
| HPTLC with Densitometry | 0.2 - 12 µ g/spot [9][10] | > 0.996[9][10] | 98.63 - 104.44%[7][9] | < 2.4%[7] | 0.09 µ g/spot [10] | Not Reported |
| LC-MS/MS | 0.10 - 973.2 ng/mL[11][12] | > 0.999[11] | 95.3 - 101.3%[11] | < 15%[12] | 6.9 pg/mL[11] | 23 pg/mL[11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature and serve as a practical guide for laboratory implementation.
UV-Visible Spectrophotometry
This method offers a simple and cost-effective approach for the quantification of citalopram in bulk and pharmaceutical dosage forms.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent Selection: Chloroform or methanol is commonly used as a solvent.[1][3] Distilled water can also be used.[13][14]
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of citalopram hydrobromide and dissolve it in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.[13]
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-10 µg/mL).[3]
-
Wavelength of Maximum Absorbance (λmax): Scan the standard solution in the UV range (200-400 nm) to determine the λmax, which is typically around 239-243 nm.[3][13]
-
Sample Preparation: For tablet analysis, an amount of powdered tablets equivalent to 10 mg of citalopram is dissolved in the solvent, sonicated, filtered, and diluted to a suitable concentration within the calibration range.
-
Analysis: Measure the absorbance of the sample and standard solutions at the λmax against a solvent blank. The concentration of citalopram in the sample is determined using the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC provides greater specificity and is suitable for stability-indicating assays.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column is commonly used (e.g., Agilent Eclipse XDB C18, 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of a buffer (e.g., acetate buffer pH 4.5 or phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in various ratios (e.g., 65:35 v/v).[6][8]
-
Preparation of Standard and Sample Solutions: Similar to the UV-Vis spectrophotometry method, prepare a stock solution and a series of calibration standards. For sample preparation, extract citalopam from the matrix and dilute to a known concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The peak area of citalopram is used for quantification based on the calibration curve. The retention time for citalopram is typically around 3-6 minutes under these conditions.[6][13]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method.
-
Stationary Phase: Pre-coated silica gel 60F-254 HPTLC plates.[9]
-
Mobile Phase: A mixture of solvents such as methanol, water, and ethyl acetate (e.g., 4:2:4 v/v/v) or benzene, acetone, ethanol, and aqueous ammonia (e.g., 45:40:10:5 v/v/v/v).[9][10]
-
Application of Samples: Apply the standard and sample solutions as bands or spots on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough glass chamber saturated with the mobile phase.
-
Detection and Quantification: After development, dry the plate and scan it using a TLC scanner (densitometer) at a wavelength of 226 nm or 240 nm.[9][10] The peak area is proportional to the concentration of citalopram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, particularly suited for the analysis of citalopram in complex biological matrices like plasma and hair.[12]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Gemini® C18).[12]
-
Mobile Phase: A gradient elution using a mixture of aqueous formic acid and acetonitrile with formic acid.[12]
-
Sample Preparation: For plasma samples, protein precipitation with methanol is a common extraction method.[12] For hair samples, an overnight incubation with methanol followed by solid-phase extraction may be employed.[12]
-
Mass Spectrometric Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. The precursor to product ion transition for citalopram is typically m/z 325.3 → 109.0 for quantification.[12]
-
Analysis: The concentration of citalopram is determined by comparing the peak area ratio of the analyte to an internal standard with a calibration curve.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical techniques for citalopram assay. This process ensures the reliability and consistency of results across various methods.
Caption: Cross-validation workflow for citalopram assay techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tijer.org [tijer.org]
- 9. sciensage.info [sciensage.info]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
validation of citalopram's selectivity for serotonin transporter over other monoamine transporters
Citalopram, a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, exhibits a pronounced selectivity for the serotonin transporter (SERT) over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). This high selectivity is a key determinant of its therapeutic efficacy and side-effect profile. This guide provides a comparative analysis of citalopram's binding affinity for these transporters, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The selectivity of citalopram for SERT is quantitatively demonstrated by its significantly lower inhibition constant (Ki) for SERT compared to DAT and NET. The Ki value represents the concentration of a drug required to occupy 50% of the target receptors, with a lower Ki indicating a higher binding affinity.
| Compound | Transporter | Ki (nM) | Reference |
| Citalopram | SERT | 4 | [1][2] |
| NET | 1414 | [1][2] | |
| DAT | >10,000 | [3] | |
| S-Citalopram (Escitalopram) | SERT | 1.1 - 4 | [2][4] |
| NET | 3025 | [2] | |
| DAT | >10,000 | [3] | |
| R-Citalopram | SERT | 136 | [2] |
| NET | 1516 | [2] | |
| DAT | - |
As the data indicates, citalopram's affinity for SERT is several hundred to thousand-fold greater than for NET and DAT. The S-enantiomer, escitalopram, is the pharmacologically active form and demonstrates even higher affinity and selectivity for SERT.[2] In contrast, the R-enantiomer is a much less potent SERT inhibitor.[5]
Experimental Protocols
The binding affinities of citalopram and its enantiomers for monoamine transporters are typically determined through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
This method directly measures the affinity of a drug for a specific transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to the target.
Objective: To determine the inhibition constant (Ki) of citalopram for SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293, COS-1) stably expressing human SERT, DAT, or NET.[6]
-
Radioligands:
-
Test compound: Citalopram in a range of concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of citalopram.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of citalopram that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Neurotransmitter Uptake Inhibition Assays
This functional assay measures the ability of a drug to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of citalopram for the uptake of serotonin, dopamine, and norepinephrine.
Materials:
-
Intact cells (e.g., HEK293 or JAR cells) expressing human SERT, DAT, or NET.[9][10]
-
Radiolabeled neurotransmitters: [3H]Serotonin (5-HT), [3H]Dopamine, or [3H]Norepinephrine.[9]
-
Test compound: Citalopram in a range of concentrations.
-
Assay buffer.
-
Cell harvester and filters or scintillation plates.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cells are pre-incubated with varying concentrations of citalopram.[8]
-
Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of citalopram that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizing Citalopram's Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Citalopram's high binding affinity for SERT versus DAT and NET.
Caption: Experimental workflows for determining monoamine transporter affinity.
Conclusion
The extensive body of experimental evidence robustly validates citalopram's high selectivity for the serotonin transporter over the dopamine and norepinephrine transporters. This selectivity, quantified through radioligand binding and neurotransmitter uptake inhibition assays, is a cornerstone of its pharmacological profile as an effective and well-tolerated antidepressant. The detailed methodologies provided herein serve as a guide for researchers in the field of neuropharmacology and drug development.
References
- 1. pnas.org [pnas.org]
- 2. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Citalopram - Wikipedia [en.wikipedia.org]
- 6. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Handling Citalopram Hydrobromide
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of Citalopram Hydrobromide, a selective serotonin reuptake inhibitor. Adherence to these procedural steps is critical to minimize exposure risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, stringent adherence to PPE protocols is mandatory. The recommended personal protective equipment is designed to prevent accidental contact, inhalation, and ingestion.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] | Prevents eye contact with dust or aerosols. |
| Hand Protection | Impermeable, chemical-resistant protective gloves.[1][5] | Protects skin from direct contact. The exact breakthrough time should be confirmed with the glove manufacturer.[1] |
| Body Protection | Impervious clothing, such as a lab coat or a disposable gown made of low-permeability fabric.[4][5][7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[6] | Required when engineering controls are insufficient, if dust or aerosols are generated, or if irritation is experienced.[6] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound is crucial for laboratory safety. This protocol outlines the steps to be taken before, during, and after handling the compound.
Pre-Handling Preparations
-
Engineering Controls: Always handle this compound in an area with adequate ventilation.[5] The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to prevent the dispersion of dust.[8] Ensure safety showers and eye wash stations are accessible.[5]
-
PPE Check: Before entering the handling area, don all required PPE as specified in the table above.
-
Designated Area: Designate a specific area for handling the compound to contain any potential contamination.
Handling Procedure
-
Avoid Dust Formation: Handle the substance carefully to avoid the formation of dust and aerosols.[5][6]
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing, and prevent inhalation or ingestion.[5][6]
-
Hygiene: Do not eat, drink, or smoke in the designated handling area.[5][6] Wash hands and any exposed skin thoroughly after handling.[5][6][8]
Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate all work surfaces and equipment after use. Scrubbing with alcohol has been suggested for decontamination.[5]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items, such as gloves and gowns, in designated hazardous waste containers.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9] For quality maintenance, refrigeration may be required.[6] The substance should be stored locked up.[2][3][4]
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Full PPE: Before addressing the spill, don the full personal protective equipment, including respiratory protection.[5]
-
Containment: Prevent the spill from spreading or entering drains or water courses.[4][5]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation.[6][9] For solutions, absorb the spill with a finely-powdered, liquid-binding material like diatomite.[5]
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Disposal Plan
Proper disposal is critical to prevent environmental harm and comply with regulations.
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent pads, containers) must be treated as hazardous waste.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[5]
-
Licensed Disposal: Entrust the disposal of the substance and its contaminated packaging to a licensed waste disposal company.[8]
-
Prohibited Disposal: Do not dispose of the substance in household garbage or allow it to reach sewage systems, drains, or water courses.[4]
Quantitative Toxicological Data
The following table summarizes key toxicological data for this compound. It is important to note that these are not occupational exposure limit values.
| Data Point | Value | Species |
| Acute Toxicity, Oral (LD50) | 800 mg/kg | Rat[3] |
| Acute Toxicity, Oral (ATE) | 500 mg/kg | Not Specified[2] |
| Oral (TDLO) | 10 ml/kg | Rat[1] |
| Subcutaneous (TDLO) | 1.1 mg/kg | Mouse[1] |
| Intraperitoneal (TDLO) | 16 mg/kg | Mouse[1] |
LD50: Lethal Dose, 50%; ATE: Acute Toxicity Estimate; TDLO: Lowest Published Toxic Dose
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. agscientific.com [agscientific.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. media.allergan.com [media.allergan.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
